molecular formula C14H24N2O3 B11852346 tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11852346
M. Wt: 268.35 g/mol
InChI Key: SNESVIVYKYRAAY-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C13H22N2O4. It is a spirocyclic compound, which means it contains a unique structural feature where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate in the presence of potassium carbonate and ethyl acetate. The mixture is then extracted, dried, and further reacted with potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis routes described in research can be adapted for larger-scale production. These methods emphasize the importance of controlled reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it valuable for exploring new chemical spaces.

Biology and Medicine: Its derivatives have been studied for their activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

  • tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • 1-oxa-9-azaspiro[5.5]undecane derivatives

Uniqueness: tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate stands out due to its specific oxo group, which imparts unique reactivity and binding properties. This makes it particularly valuable for applications in drug discovery and materials science.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)10-15-14/h15H,4-10H2,1-3H3

InChI Key

SNESVIVYKYRAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)CN2)CC1

Origin of Product

United States

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